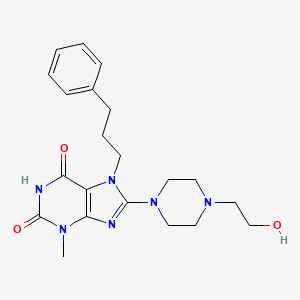![molecular formula C14H20N6O3 B2691434 7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923184-46-7](/img/structure/B2691434.png)
7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Triazines can be synthesized through several methods. One common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine .Molecular Structure Analysis
Triazines have a six-membered ring with three nitrogen atoms and three carbon atoms. The nitrogen atoms are dispersed in the ring, leading to a symmetrical structure .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Triazines are generally stable compounds. They are aromatic and have a planar geometry. They can exhibit different physical and chemical properties based on their substitution patterns .Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Biological Effects
Research on similar heterocyclic compounds indicates significant interest in their antitumor activity. For instance, compounds derived from purino and triazine frameworks have been investigated for their antitumor properties. Studies have found that modifications of these frameworks, such as alkylamination, can yield compounds with promising biological activities, including antitumor effects against specific leukemia cells. No potent vascular relaxing effects were observed in some derivatives, suggesting specificity in their biological activities (T. Ueda et al., 1987). Additionally, novel syntheses leading to triazines and triazepines have shown potential as anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).
Antiviral and Antimicrobial Activities
Compounds within this chemical framework have also been studied for their antiviral activities. The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides have shown moderate activity against specific viruses at non-toxic dosage levels, highlighting the potential for developing new antiviral agents from these structures (S. H. Kim et al., 1978).
Chemical Synthesis and Material Science Applications
The synthesis and study of methyl rearrangements in methoxy-triazines in both solid and liquid states have provided insights into the thermal behavior and potential material science applications of such compounds. These studies explore the mechanisms of methyl transfer and rearrangement, contributing to the understanding of chemical reactions that could be pivotal in designing new materials (Eidit Handelsman-Benory et al., 2000).
Wirkmechanismus
The mechanism of action of triazine-based compounds can vary widely depending on their structure and the functional groups they carry. Some triazine derivatives have been found to exhibit biological activity, such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-5-18-12(21)10-11(17(3)14(18)22)15-13-19(10)8-9(2)16-20(13)6-7-23-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQWNKFYQIKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18593387 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)
![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)





![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)

